

N-Octadecyl-pSar25: A Polypeptoid-Lipid Conjugate for Advanced Cancer Therapeutic Delivery

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Compound of Interest

Compound Name: *N*-octadecyl-pSar25

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cancer therapy is continually evolving, with a significant focus on targeted drug delivery systems that can enhance therapeutic efficacy while minimizing off-target effects. Lipid nanoparticles (LNPs) have emerged as a promising platform for the delivery of various payloads, including mRNA, siRNA, and small molecule drugs. Traditionally, polyethylene glycol (PEG) has been used to coat the surface of these nanoparticles to improve their stability and circulation time. However, concerns regarding PEG's immunogenicity and potential for reduced transfection potency have spurred the development of alternative materials. **N-octadecyl-pSar25**, a polypeptoid-lipid conjugate based on polysarcosine (pSar), represents a compelling alternative to PEGylated lipids. This technical guide explores the core attributes of **N-octadecyl-pSar25** and its potential applications in cancer research, providing a comprehensive overview for researchers and drug development professionals.

Introduction to N-Octadecyl-pSar25

N-octadecyl-pSar25 is a polymeric lipid composed of an N-octadecyl lipid anchor conjugated to a polysarcosine polymer with an average of 25 repeating units. Polysarcosine is a non-ionic, hydrophilic polypeptoid that mimics the structure of polypeptides, offering excellent biocompatibility and stealth properties. These characteristics position pSar-conjugated lipids as

a promising alternative to traditional PEGylated lipids in the formulation of lipid nanoparticles for therapeutic delivery.[1][2]

The primary advantages of using pSar lipids like **N-octadecyl-pSar25** in LNP formulations include:

- **Improved Transfection Potency:** Compared to similar PEGylated LNPs, those formulated with pSar lipids have demonstrated more robust mRNA transfection potency.[1][3][4]
- **Enhanced Safety Profile:** pSar lipids are associated with an improved safety profile, potentially due to their reduced immunogenicity compared to PEG.[1][3][4]
- **Tunable Physicochemical Properties:** The use of pSar lipids allows for the tuning of LNP properties such as particle size, morphology, and internal structure.[4][5]

Potential Applications in Cancer Research

While direct studies on **N-octadecyl-pSar25** in specific cancer models are not yet widely published, its properties as a component of LNPs suggest significant potential in various cancer research and therapeutic applications:

- **mRNA-based Cancer Vaccines:** LNPs are the leading platform for mRNA vaccine delivery. **N-octadecyl-pSar25** could be used to formulate LNPs carrying tumor-associated antigens to stimulate a potent anti-tumor immune response. The improved transfection efficiency could lead to more robust antigen presentation and T-cell activation.
- **siRNA-mediated Gene Silencing:** The delivery of small interfering RNA (siRNA) to silence oncogenes is a promising cancer therapy strategy. LNPs formulated with **N-octadecyl-pSar25** could enhance the delivery of siRNA to tumor cells, leading to more effective gene knockdown.
- **Targeted Drug Delivery:** While not inherently targeted, LNPs can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cancer cells. The pSar corona could provide a versatile platform for the attachment of such ligands.
- **Overcoming Drug Resistance:** LNPs can encapsulate chemotherapeutic agents, potentially overcoming mechanisms of drug resistance by altering the drug's cellular uptake and

trafficking.

Data Presentation: Comparative Properties of pSar-LNPs and PEG-LNPs

The following table summarizes the key comparative data between polysarcosine-based and PEGylated lipid nanoparticles, highlighting the advantages of the pSar platform.

Feature	Polysarcosine (pSar)-LNPs	Polyethylene Glycol (PEG)-LNPs	Reference(s)
Transfection Potency	Improved mRNA transfection efficiency.	Can exhibit decreased transfection potency.	[1] [3] [5]
Immunogenicity	Lower potential for inducing anti-PEG antibodies.	Can lead to the production of anti-PEG antibodies, potentially causing allergic reactions.	[6]
Safety Profile	Generally improved safety profile.	Concerns about potential anaphylaxis and other adverse reactions.	[1] [6]
Circulation Time	Provides a "stealth" coating to improve circulation times.	The gold standard for extending circulation times.	[5]
Physicochemical Tuning	Allows for tuning of particle size, morphology, and internal structure.	Also allows for tuning, but pSar offers a different chemical space for optimization.	[4] [5]

Experimental Protocols

Detailed experimental protocols for the use of **N-octadecyl-pSar25** would be specific to the application. However, general methodologies for the formulation and characterization of pSar-LNPs and their in vitro evaluation are provided below.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles incorporating **N-octadecyl-pSar25** can be readily formed using a microfluidic mixing device.

Materials:

- Ionizable lipid (e.g., SM-102, ALC-0315)
- Helper lipid (e.g., DSPC)
- Cholesterol
- **N-octadecyl-pSar25**
- mRNA or other payload
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

- Prepare a lipid stock solution by dissolving the ionizable lipid, DSPC, cholesterol, and **N-octadecyl-pSar25** in ethanol at a desired molar ratio.
- Prepare an aqueous phase by dissolving the mRNA payload in a citrate buffer.
- Set the flow rates for the lipid and aqueous phases on the microfluidic device (e.g., a 3:1 aqueous to organic flow rate ratio).
- Inject the lipid and aqueous solutions into their respective inlets on the microfluidic chip.
- The rapid mixing of the two phases will induce the self-assembly of the LNPs.

- Collect the resulting LNP dispersion from the outlet.
- Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.
- Sterile filter the final LNP formulation.

In Vitro Cytotoxicity Assay

To assess the safety of **N-octadecyl-pSar25** formulated LNPs, a standard cytotoxicity assay can be performed.

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium
- LNP formulation
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- 96-well plates
- Incubator (37°C, 5% CO₂)
- Plate reader

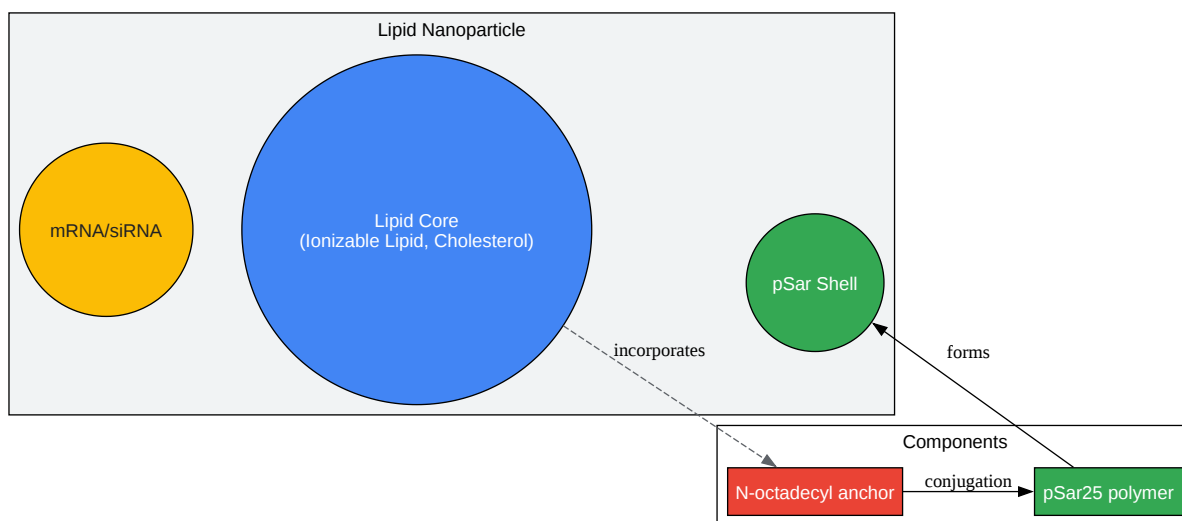
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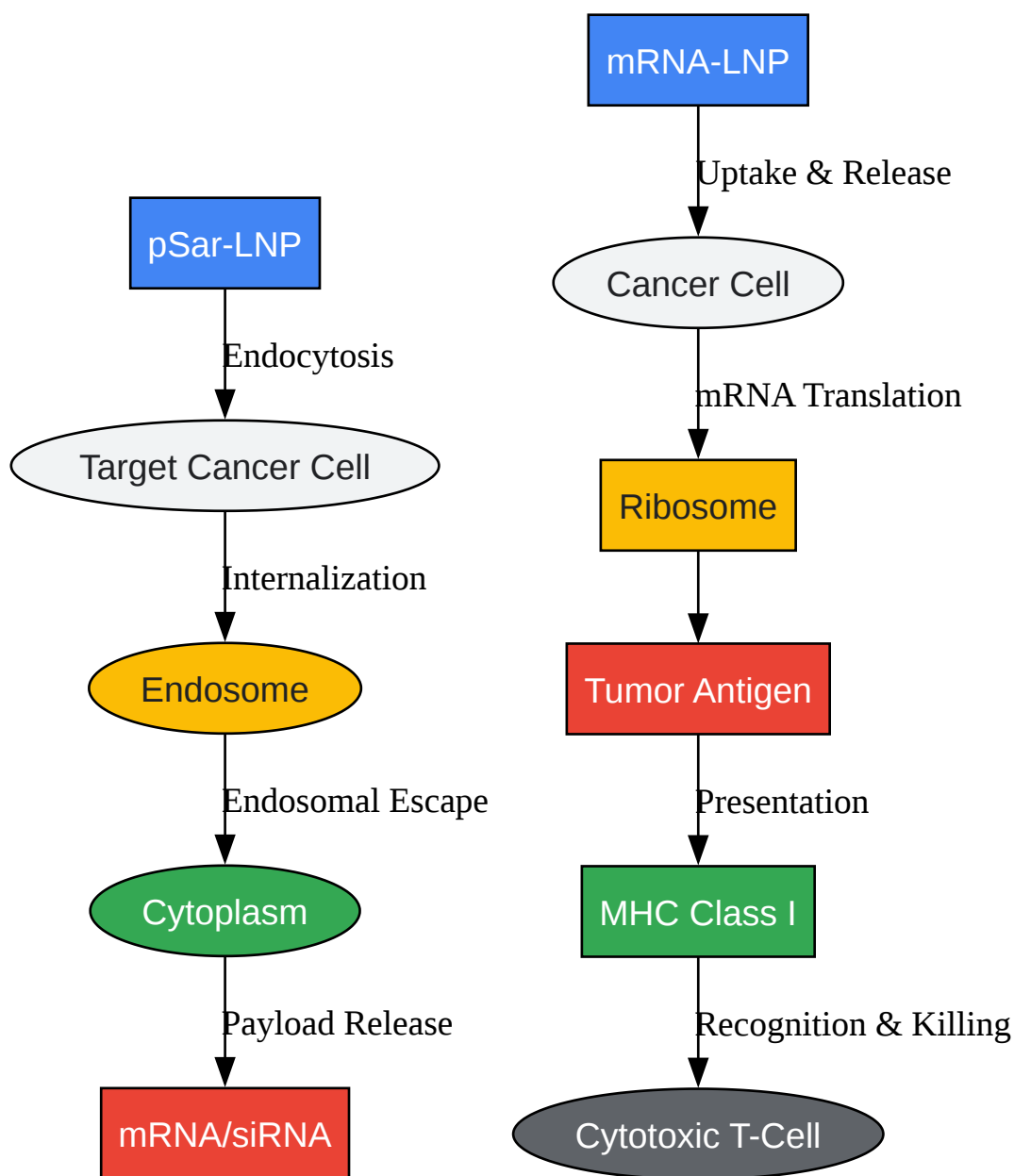
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the LNP formulation in complete cell culture medium.
- Remove the old medium from the cells and add the LNP dilutions.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time to allow for the reaction to occur.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the cell viability as a percentage of the untreated control.

Visualization of Key Concepts

Structure of an N-octadecyl-pSar25 LNP





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